![molecular formula C31H38O15 B13841479 Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate is a highly efficacious immunosuppressive compound. It is extensively utilized in the research of various autoimmune disorders, including lupus nephritis and rheumatoid arthritis. This compound is known for its ability to impede the replication of T-cells by disrupting their deoxyribonucleic acid biosynthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate involves several steps. The starting material, α-D-glucuronic acid, is dissolved in an appropriate solvent such as dimethyl sulfoxide or dimethylformamide. A methylation reagent, such as iodomethane or methyl iodide, is then added to react with the α-D-glucuronic acid . The resulting product is further reacted with mycophenolic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in studies related to cell replication and DNA biosynthesis.
Medicine: It is extensively researched for its immunosuppressive properties and potential therapeutic applications in autoimmune disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate exerts its effects by impeding the replication of T-cells through the disruption of their deoxyribonucleic acid biosynthesis. This action is achieved by inhibiting the enzyme inosine monophosphate dehydrogenase, which is crucial for the synthesis of guanine nucleotides. The inhibition of this enzyme leads to a decrease in the proliferation of T-cells, thereby exerting its immunosuppressive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mycophenolic Acid: The parent compound of Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate, known for its immunosuppressive properties.
Methyl 2,3,4-tri-O-acetyl-1-O-glucuronide: A similar compound with different functional groups.
Methyl 2,3,4-tri-O-acetyl-1-O-glucopyranoside: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively inhibit T-cell replication. Its acetylated glucuronide moiety enhances its solubility and stability, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C31H38O15 |
|---|---|
Molekulargewicht |
650.6 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[6-methoxy-5-(6-methoxy-3-methyl-6-oxohex-2-enyl)-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H38O15/c1-14(10-12-21(35)38-6)9-11-19-23(39-7)15(2)20-13-41-29(36)22(20)24(19)45-31-28(44-18(5)34)26(43-17(4)33)25(42-16(3)32)27(46-31)30(37)40-8/h9,25-28,31H,10-13H2,1-8H3/t25-,26-,27-,28+,31+/m0/s1 |
InChI-Schlüssel |
CASHVQZBXMURJN-ZSSFXJDQSA-N |
Isomerische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


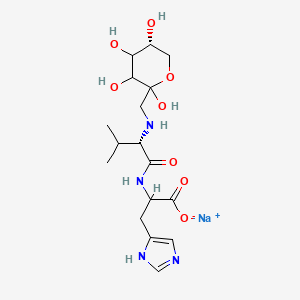
![[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate](/img/structure/B13841403.png)
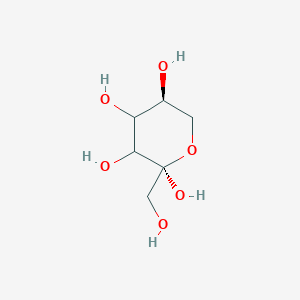
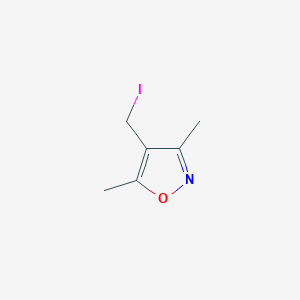
![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)
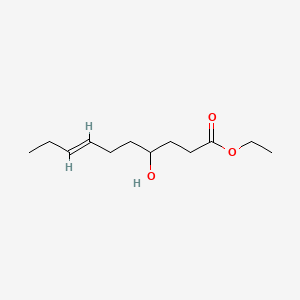
![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
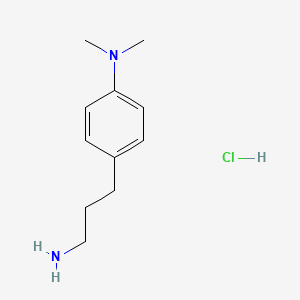
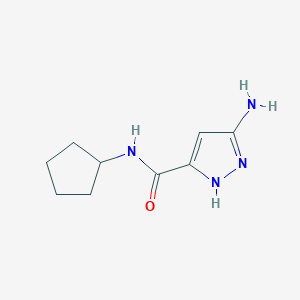
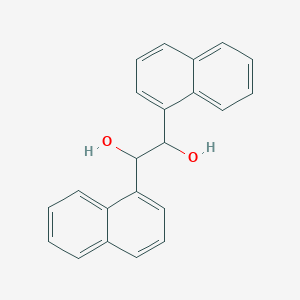
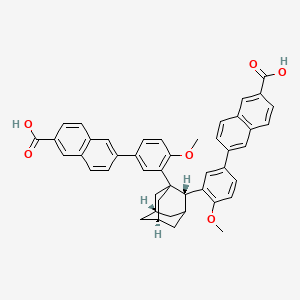
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
